molecular formula C9H12N2O3 B14796242 rel-(6R,7S)-7-Amino-6-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

rel-(6R,7S)-7-Amino-6-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B14796242
M. Wt: 196.20 g/mol
InChI Key: XYNBTIGOOCWNAF-HZGVNTEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rel-(6R,7S)-7-Amino-6-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid: is a compound belonging to the cephalosporin class of antibiotics. Cephalosporins are a group of β-lactam antibiotics that are structurally and functionally related to penicillins. This compound is known for its broad-spectrum antibacterial activity and is used in various medical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(6R,7S)-7-Amino-6-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of the original compound, each with unique chemical and biological properties .

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This leads to the weakening and eventual lysis of the bacterial cell .

Comparison with Similar Compounds

  • (6R,7R)-3-(Acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
  • (6R,7S)-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo-7-[[1-oxo-2-(1-tetrazolyl)ethyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
  • (6R,7S)-7-(Phenoxyacetylamino)-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid benzhydryl ester

Uniqueness: The uniqueness of rel-(6R,7S)-7-Amino-6-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid lies in its specific stereochemistry and functional groups, which confer distinct antibacterial properties and make it effective against a broad range of bacterial pathogens .

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

(6R,7S)-7-amino-6-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C9H12N2O3/c1-9-4-2-3-5(8(13)14)11(9)7(12)6(9)10/h3,6H,2,4,10H2,1H3,(H,13,14)/t6-,9-/m1/s1

InChI Key

XYNBTIGOOCWNAF-HZGVNTEJSA-N

Isomeric SMILES

C[C@]12CCC=C(N1C(=O)[C@H]2N)C(=O)O

Canonical SMILES

CC12CCC=C(N1C(=O)C2N)C(=O)O

Origin of Product

United States

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